molecular formula C10H19NO3 B11773249 Ethyl 2-Methyl-3-morpholinopropanoate CAS No. 42980-64-3

Ethyl 2-Methyl-3-morpholinopropanoate

Cat. No.: B11773249
CAS No.: 42980-64-3
M. Wt: 201.26 g/mol
InChI Key: NKNSHDCCJHFHLR-UHFFFAOYSA-N
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Description

Significance of Morpholine (B109124) Derivatives in Chemical Synthesis and Biology

Morpholine, a heterocyclic compound, is a well-established and versatile building block in medicinal chemistry and organic synthesis. nih.govsci-hub.se Its incorporation into molecular structures is often driven by its favorable physicochemical and metabolic properties. nih.gov The morpholine moiety can enhance the potency of a molecule and improve its pharmacokinetic profile. nih.gov

Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govijprems.com This broad spectrum of activity has led to the classification of morpholine as a "privileged structure" in drug design—a molecular framework that is capable of binding to multiple biological targets. nih.gov The presence of the morpholine ring in numerous approved drugs underscores its importance in the development of new therapeutic agents. sci-hub.se

Overview of Ester Compounds in Organic Chemistry and Related Fields

Esters are a fundamental class of organic compounds, characterized by a carbonyl group bonded to an oxygen atom which is, in turn, connected to another carbon group. numberanalytics.comfiveable.me They are widely recognized for their versatility in organic synthesis, serving as crucial intermediates in the creation of more complex molecules. numberanalytics.comsolubilityofthings.com The reactivity of the ester group allows for a variety of chemical transformations, including hydrolysis, alcoholysis, and aminolysis, making them indispensable tools for chemists. libretexts.org

Beyond the laboratory, esters are ubiquitous in nature, contributing to the flavors and fragrances of fruits and flowers. solubilityofthings.com In the industrial realm, they are pivotal in the production of polymers, such as polyesters, and are used as solvents. numberanalytics.comnumberanalytics.com In the field of materials science, the properties of materials derived from esters can be precisely tailored for specific applications. numberanalytics.com

Rationale for Dedicated Academic Investigation into Ethyl 2-Methyl-3-morpholinopropanoate

Despite the well-documented significance of both morpholine derivatives and ester compounds, a notable gap exists in the scientific literature concerning this compound. The unique combination of a morpholine ring and an ethyl propanoate ester structure within a single molecule presents a compelling case for dedicated research.

The rationale for investigating this specific compound is built on the following points:

Synergistic Properties: The compound offers the potential for synergistic or novel biological activities arising from the combination of the morpholine and ester functional groups.

Pharmacokinetic Potential: The morpholine moiety is known to confer favorable drug-like properties. nih.gov Investigating this specific ester derivative could reveal enhanced metabolic stability or cellular permeability.

Synthetic Utility: A detailed study of its synthesis would not only provide an efficient pathway to this molecule but could also lead to the development of new synthetic methodologies applicable to other complex morpholine derivatives.

The lack of extensive published research on this compound highlights an untapped area for discovery.

Scope and Objectives of Research Inquiry Regarding the Compound

A dedicated research inquiry into this compound would be structured around a set of clear objectives designed to fully characterize the compound and explore its potential applications.

Primary Objectives:

Synthesis and Optimization: To develop and optimize a reliable and efficient synthetic route for this compound. This would involve the investigation of various catalytic systems and reaction conditions to maximize yield and purity.

Physicochemical Characterization: To thoroughly characterize the physical and chemical properties of the compound. This includes determining its melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry).

Exploration of Chemical Reactivity: To investigate the reactivity of the ester and morpholine functionalities within the molecule, exploring its stability under different conditions and its potential as a precursor for other novel compounds.

Preliminary Biological Screening: To conduct in vitro screening of the compound for a range of biological activities, guided by the known properties of other morpholine derivatives. This could include assays for anticancer, antibacterial, and antifungal activities.

The following table outlines the proposed areas of research and the key parameters to be investigated:

Research AreaKey Parameters to Investigate
Chemical Synthesis Starting materials, catalysts, reaction temperature, reaction time, yield, purity.
Physicochemical Properties Molecular weight, melting point, boiling point, solubility, spectral data (¹H NMR, ¹³C NMR, IR, MS).
Chemical Reactivity Hydrolytic stability (acidic and basic conditions), reactivity with nucleophiles and electrophiles.
Biological Activity Cytotoxicity against cancer cell lines, minimum inhibitory concentration (MIC) against various bacteria and fungi.

The successful completion of these objectives would provide the first comprehensive scientific profile of this compound, laying the groundwork for its potential application in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42980-64-3

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-methyl-3-morpholin-4-ylpropanoate

InChI

InChI=1S/C10H19NO3/c1-3-14-10(12)9(2)8-11-4-6-13-7-5-11/h9H,3-8H2,1-2H3

InChI Key

NKNSHDCCJHFHLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)CN1CCOCC1

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Ethyl 2 Methyl 3 Morpholinopropanoate

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For Ethyl 2-Methyl-3-morpholinopropanoate, two primary strategic disconnections are considered, revolving around the formation of the C-N bond and the C-C bond at the α-position.

Route A: Aza-Michael Addition Approach

The most logical disconnection is the C(β)-N bond, which simplifies the molecule into morpholine (B109124) and an α,β-unsaturated ester. This disconnection suggests a forward synthesis based on a conjugate addition reaction.

C-N Disconnection: Breaking the bond between the nitrogen of the morpholine ring and the β-carbon of the propanoate backbone. This leads to two synthons: a morpholine nucleophile and an electrophilic 3-carbon unit. The synthetic equivalents are Morpholine and Ethyl tiglate (or ethyl 2-methyl-2-propenoate).

Route B: Mannich-Type Reaction Approach

An alternative disconnection can be envisioned through a Mannich-type reaction, which involves the aminoalkylation of a carbon nucleophile.

C(α)-C(β) and C(β)-N Disconnection: This multistep disconnection breaks down the target molecule into an enolate precursor, an iminium ion precursor (derived from morpholine and formaldehyde), and an ethylating agent. The synthetic equivalents would be Ethyl propanoate , Morpholine , and Formaldehyde .

These two approaches represent the most plausible pathways for the synthesis of this compound.

Classical and Modern Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes can be proposed. These routes leverage well-established organic reactions for ester formation, amine incorporation, and stereocenter construction.

The ethyl propanoate moiety can be formed either before or after the introduction of the morpholine group. If the synthesis starts from a carboxylic acid precursor, such as 2-methyl-3-morpholinopropanoic acid, a direct esterification reaction is required.

The Fischer-Speier esterification is a classical and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.com This reaction involves treating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgmdpi.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol and to remove the water that is formed, often through azeotropic distillation. organic-chemistry.orgmasterorganicchemistry.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester. libretexts.org

Due to the presence of the basic morpholine nitrogen, esterification of 2-methyl-3-morpholinopropanoic acid requires careful control of the amount of acid catalyst to ensure protonation of the carboxylic acid without complete protonation of the morpholine, which would render the starting material highly soluble in the aqueous phase and potentially hinder the reaction. The zwitterionic nature of amino acids can make their esterification more challenging than that of simple carboxylic acids. nih.gov

The introduction of the morpholine ring is a key step in the synthesis. The most direct approach is the aza-Michael addition.

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. georgiasouthern.edu In this case, morpholine would be added to an ethyl 2-methylpropenoate derivative. This reaction is highly atom-economical and can often be performed under mild conditions. frontiersin.org The reaction can be catalyzed by both acids and bases, or in some cases, can proceed without a catalyst, especially with a highly nucleophilic amine like morpholine. frontiersin.orgresearchgate.net Lewis acids, such as lithium perchlorate (LiClO₄), have been shown to be effective catalysts for the aza-Michael addition of secondary amines to acrylates, even under solvent-free conditions. researchgate.net Base catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are also commonly used. mdpi.com

An alternative, though less direct, route would involve a nucleophilic substitution reaction. This would require a precursor such as ethyl 2-methyl-3-halopropanoate, where the halogen acts as a leaving group that is displaced by morpholine. This Sₙ2 reaction would proceed readily, given that morpholine is a good nucleophile.

A Mannich reaction provides another pathway for the synthesis of β-amino esters. organic-chemistry.orgoarjbp.com The classical Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a primary or secondary amine. oarjbp.com In a modified approach, a pre-formed enolate or silyl enol ether of ethyl propanoate could react with an iminium ion generated in situ from morpholine and formaldehyde.

To control the stereochemistry at the α-carbon, an asymmetric alkylation strategy can be employed. This is typically achieved by using a chiral auxiliary. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orglibretexts.org

One common approach involves the use of Evans oxazolidinone auxiliaries. libretexts.org The synthesis would start by acylating a chiral oxazolidinone with propionyl chloride. The resulting imide can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a chiral enolate. The subsequent alkylation of this enolate with a methylating agent (e.g., methyl iodide) proceeds with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Finally, the auxiliary can be cleaved to yield the desired enantiomerically enriched product.

Another well-established method is the Meyers asymmetric alkylation, which utilizes chiral oxazolines derived from carboxylic acids. chemtube3d.com Prolinol amide enolates also serve as effective platforms for asymmetric alkylation. harvard.edu These methods provide reliable control over the stereochemistry at the α-position, which is crucial for the synthesis of enantiomerically pure compounds.

Optimization of Reaction Conditions and Process Development for Enhanced Yield and Selectivity

The efficiency and selectivity of the synthetic routes to this compound can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of solvent and the reaction temperature.

Solvent Effects:

The choice of solvent can have a profound impact on the rate and outcome of the key synthetic steps.

For the aza-Michael addition: While this reaction can be performed under solvent-free conditions, the use of a solvent can be beneficial in some cases. tandfonline.com Polar protic solvents, such as alcohols, can facilitate the reaction by stabilizing the charged intermediates through hydrogen bonding. bohrium.com However, in some instances, non-polar solvents have also been used successfully. researchgate.net The optimal solvent will depend on the specific catalyst and substrates being used.

For the Fischer esterification: The alcohol reactant (ethanol) is often used in large excess and thus serves as the solvent. masterorganicchemistry.com The polarity of the reaction medium is therefore fixed.

For asymmetric alkylation: The choice of solvent is critical for controlling the stereoselectivity. Apolar aprotic solvents, such as tetrahydrofuran (THF), are commonly used for the formation and alkylation of enolates. The solvent can influence the aggregation state and reactivity of the enolate, thereby affecting the diastereoselectivity of the alkylation step.

Temperature Optimization:

Temperature is another critical parameter that must be optimized to achieve high yields and selectivity while minimizing side reactions.

For the aza-Michael addition: The reaction temperature can significantly affect the reaction rate. While many aza-Michael additions proceed at room temperature, heating may be required to drive the reaction to completion, especially with less reactive substrates. acs.org However, excessively high temperatures can lead to side reactions, such as polymerization of the acrylate. Studies have shown that for some enzyme-catalyzed aza-Michael additions, an optimal temperature exists, beyond which the yield decreases. researchgate.net

For the Fischer esterification: This reaction is typically performed at elevated temperatures, often at the reflux temperature of the alcohol being used. patsnap.com Heating is necessary to overcome the activation energy of the reaction and to facilitate the removal of water by distillation.

For asymmetric alkylation: Enolate formation is usually carried out at low temperatures (e.g., -78 °C) to prevent side reactions and to ensure kinetic control. The subsequent alkylation step is also typically performed at low temperatures to maximize diastereoselectivity.

Illustrative Data on Reaction Optimization:

The following tables provide illustrative data on how reaction conditions can be optimized for key transformations.

Table 1: Effect of Catalyst on the Aza-Michael Addition of Morpholine to Ethyl Acrylate

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneNone252460
2LiClO₄ (10)None25595
3DBU (10)THF25892
4Acetic Acid (10)Ethanol601285

This table is for illustrative purposes and represents typical trends in aza-Michael additions.

Table 2: Optimization of Fischer Esterification of a Carboxylic Acid

EntryCatalystAlcohol/Acid RatioTemperature (°C)Water RemovalYield (%)
1H₂SO₄3:180No65
2H₂SO₄10:180No85
3H₂SO₄10:180Yes (Dean-Stark)>95
4TsOH10:180Yes (Dean-Stark)>95

This table is for illustrative purposes and represents typical trends in Fischer esterification.

Catalyst Evaluation and Ligand Design in Compound Synthesis

The synthesis of this compound, commonly achieved through the aza-Michael addition of morpholine to ethyl methacrylate, is highly dependent on the choice of catalyst. The catalyst's role is to enhance the reaction rate and selectivity, minimizing the formation of byproducts. A range of catalysts, from simple bases to complex organometallic compounds, can be employed for this transformation.

Catalyst evaluation for this synthesis involves assessing factors such as yield, reaction time, and stereoselectivity. Lewis acids, for instance, can activate the ethyl methacrylate substrate, while base catalysts deprotonate the morpholine, increasing its nucleophilicity. Organocatalysts, such as phosphines, have also been utilized in related annulation reactions. orgsyn.org

Ligand design is crucial when using metal-based catalysts. The ligand can influence the steric and electronic environment of the metal center, thereby controlling the catalytic activity and selectivity. For instance, in related synthetic procedures for morpholine derivatives, the choice of ligands has been shown to be critical for achieving high enantioselectivity. nih.gov The development of chiral ligands allows for the asymmetric synthesis of specific stereoisomers, which is of significant interest in pharmaceutical chemistry.

Below is a table summarizing various catalyst types that could be evaluated for the synthesis of this compound.

Catalyst TypeExampleRole in ReactionPotential Advantages
Base Catalysts Triethylamine, DBUDeprotonates morpholine to increase nucleophilicity.Cost-effective, readily available.
Lewis Acid Catalysts In(OTf)₃, ZnCl₂Activates the Michael acceptor (ethyl methacrylate).Can improve reaction rates and yields.
Organocatalysts Proline, Thiourea derivativesCan facilitate asymmetric synthesis through hydrogen bonding.Metal-free, lower toxicity.
Metal-Based Catalysts Rhodium complexes, Palladium complexesCoordination to reactants to facilitate addition.High efficiency and selectivity; tunable via ligand design.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations of atom economy, waste generation, and the use of sustainable materials. mdpi.comresearchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com For the synthesis of this compound via aza-Michael addition, the reaction is an addition reaction, which inherently has a high atom economy.

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The Environmental Factor (E-Factor) provides a measure of the total waste generated in the process, defined as the ratio of the mass of waste to the mass of the product. chembam.com An ideal E-Factor is close to zero. For this synthesis, waste would primarily consist of catalyst residues and solvents.

The table below illustrates the theoretical atom economy calculation for the synthesis.

ReactantFormulaMolecular Weight ( g/mol )
MorpholineC₄H₉NO87.12
Ethyl MethacrylateC₆H₁₀O₂114.14
Total Reactants 201.26
Product
This compoundC₁₀H₁₉NO₃201.26
Atom Economy Calculation (201.26 / 201.26) x 100 100%

This calculation shows a 100% theoretical atom economy, as all atoms from the reactants are incorporated into the final product. igitsarang.ac.in However, the E-Factor will be greater than zero due to solvent use and catalyst waste.

The choice of solvents is a critical aspect of green synthesis. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. researchgate.netmdpi.com Green chemistry encourages the use of safer, more sustainable alternatives.

For the synthesis of this compound, common solvents like dichloromethane or acetonitrile could be replaced with greener options. Ethyl acetate, for example, is considered a more environmentally benign solvent and has been successfully used in other polymerization reactions. rsc.org Water or bio-based solvents are also highly desirable. mdpi.com Performing the reaction under solvent-free conditions is another effective green approach. mdpi.com

The following table compares conventional solvents with sustainable alternatives.

Conventional SolventHazardsGreen AlternativeBenefits
DichloromethaneCarcinogenic, volatile2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable sources, lower toxicity. uniba.it
AcetonitrileToxic, flammableEthyl AcetateLower toxicity, biodegradable. rsc.org
TolueneToxic, flammableCyclopentyl Methyl Ether (CPME)High boiling point, low peroxide formation. uniba.it
N,N-Dimethylformamide (DMF)Reproductive toxinDimethyl Sulfoxide (DMSO)Lower toxicity, biodegradable.

The use of catalytic reagents over stoichiometric ones is another core principle of green chemistry, as it reduces waste and improves efficiency. researchgate.netigitsarang.ac.in

Derivatization Strategies for Structural Modification of this compound

Derivatization of this compound allows for the exploration of its chemical space and the generation of analogues with potentially different properties. Modifications can be targeted at the ester functional group or the morpholine ring system.

The ethyl ester group is a versatile handle for various chemical transformations. Common modifications include hydrolysis, amidation, reduction, and transesterification.

Hydrolysis: Treatment with an acid or base can hydrolyze the ester to the corresponding carboxylic acid, 2-Methyl-3-morpholinopropanoic acid.

Amidation: The ester can react with primary or secondary amines to form a wide range of amides. This reaction is often facilitated by heating or catalysis.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol, 2-Methyl-3-morpholinopropan-1-ol.

Transesterification: Reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl or aryl group.

The table below summarizes these derivatization strategies.

ReactionReagentsProduct Functional Group
Hydrolysis H₂O, H⁺ or OH⁻Carboxylic Acid
Amidation R₂NHAmide
Reduction LiAlH₄, then H₂OPrimary Alcohol
Transesterification R'OH, H⁺ or OR'⁻New Ester

The morpholine ring in this compound is a tertiary amine, which makes N-alkylation or N-acylation impossible. However, other modifications can be considered.

N-Oxide Formation: The nitrogen atom of the morpholine ring can be oxidized using reagents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide.

Ring Opening: Under certain harsh conditions, the morpholine ring could potentially be opened, although this would be a destructive modification rather than a functionalization.

C-H Functionalization: Advanced synthetic methods involving directed C-H activation could potentially be used to introduce substituents at positions on the carbon backbone of the morpholine ring, though this is a complex transformation that would require specific catalysts and directing groups.

These potential modifications are summarized below.

ReactionReagentsResulting Modification
N-Oxidation H₂O₂, m-CPBAFormation of a Morpholine N-oxide
C-H Functionalization Metal catalyst, directing groupIntroduction of a substituent on the ring's carbon atoms

Alterations to the 2-Methylpropanoate Chain

There is no specific information available in the reviewed literature concerning alterations to the 2-methylpropanoate chain of this compound. Research detailing modifications such as homologation, functional group interconversion, or other structural changes to this specific part of the molecule has not been found.

Reaction Mechanism Investigations of this compound Transformations

Detailed mechanistic studies specifically for this compound are absent from the current scientific literature. The following sections outline general chemical principles that would theoretically apply to this molecule, but it must be emphasized that these are not based on published experimental studies of the compound itself.

Hydrolysis and Transesterification Pathways

No experimental data on the hydrolysis or transesterification of this compound has been published. Theoretically, as an ester, it would be susceptible to both acid- and base-catalyzed hydrolysis to yield 2-methyl-3-morpholinopropanoic acid and ethanol. Transesterification would also be possible in the presence of an alcohol and a suitable catalyst, resulting in the exchange of the ethyl group for a different alkyl group. However, reaction kinetics, optimal conditions, and yields for this specific compound are not documented.

Aminolysis and Cyclization Reactions

Specific studies on the aminolysis or cyclization reactions involving this compound are not found in the literature. Aminolysis would theoretically proceed by the reaction with a primary or secondary amine to form the corresponding amide. Intramolecular cyclization reactions would depend on the presence of other reactive functional groups, and no such reactions have been reported for this compound.

Oxidation-Reduction Chemistry of the Compound

There is a lack of published research on the oxidation or reduction of this compound. The morpholine ring is generally stable to common oxidizing agents. The ester functional group could be reduced, typically with strong reducing agents like lithium aluminum hydride, to yield the corresponding alcohol, 2-methyl-3-morpholinopropane-1-ol. However, no specific experimental details or findings for this transformation on this particular compound are available.

Stereochemical Aspects and Enantioselective Synthesis of Ethyl 2 Methyl 3 Morpholinopropanoate

Enantiomer and Diastereomer Synthesis of Ethyl 2-Methyl-3-morpholinopropanoate

The creation of the two stereocenters in this compound requires precise control to obtain the desired stereoisomer. Various strategies have been developed for the asymmetric synthesis of β-amino esters that are applicable to this target molecule.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.comtcichemicals.com For the synthesis of β-amino esters, chiral auxiliaries such as pseudoephedrine and oxazolidinones have proven to be highly effective. wikipedia.orgnih.govacs.orgresearchgate.net

One common approach involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated amide derived from a chiral auxiliary. For instance, (S,S)-(+)-pseudoephedrine can be used as a chiral auxiliary in the aza-Michael reaction of α,β-unsaturated amides. acs.org This method allows for the diastereoselective formation of β-amino amides, which can then be converted to the corresponding β-amino esters. acs.org The auxiliary exerts strong facial control over the approach of the nucleophile, leading to high diastereoselectivity.

Table 1: Diastereoselective Conjugate Addition Using Pseudoephedrine Auxiliary

Nucleophile Diastereomeric Ratio (d.r.) Yield (%) Reference
Lithium N-benzyl-N-(α-methylbenzyl)amide >95:5 85 acs.org

The diastereomeric products can often be separated by chromatography, and subsequent removal of the chiral auxiliary yields the enantiomerically enriched β-amino acid, which can then be esterified.

Asymmetric Organocatalysis in Stereoselective Formation

Asymmetric organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules, often utilizing small organic molecules as catalysts. sciencevision.orgrsc.orgrsc.org For the synthesis of β-amino esters, the organocatalytic asymmetric Mannich reaction and Michael addition are particularly relevant. nih.govacs.orgbeilstein-journals.org

In a representative example, a chiral bifunctional thiourea catalyst can be employed in the asymmetric Mannich reaction of 3-indolinone-2-carboxylates with N-Boc-imines to generate chiral β-amino esters with high enantioselectivity. nih.govacs.org These catalysts often operate through a dual activation mechanism, where the thiourea moiety activates the electrophile and a basic site on the catalyst activates the nucleophile.

Another powerful organocatalytic method is the Michael addition of aldehydes to nitroolefins, which can be catalyzed by morpholine-based organocatalysts. researchgate.net This reaction can produce highly functionalized products with excellent diastereo- and enantioselectivity.

Table 2: Enantioselective Organocatalytic Synthesis of β-Amino Esters

Catalyst Type Reaction Enantiomeric Excess (ee) Yield (%) Reference
Chiral Thiourea Mannich Reaction up to 99% 85-95 acs.org
Quinine-derived base Biomimetic Transamination 87-95% 50-96 nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation/Alkylation

Transition metal catalysis offers highly efficient methods for the asymmetric synthesis of β-amino acids and their derivatives. nih.govrsc.org Asymmetric hydrogenation of enamides or dehydroamino esters is a well-established method for producing chiral amino acids with high enantioselectivity. Rhodium complexes with chiral phosphine ligands are often used for this purpose. nih.gov

For a molecule like this compound, a potential synthetic route could involve the asymmetric hydrogenation of a corresponding unsaturated precursor. For instance, the asymmetric hydrogenation of 2-substituted dehydromorpholines has been achieved with high enantioselectivity using a rhodium complex with a large-bite-angle bisphosphine ligand. semanticscholar.org

Cobalt-catalyzed enantioselective aza-Barbier reactions of ketimines with alkyl halides also provide a route to chiral α-tertiary amino esters. dicp.ac.cn Furthermore, molybdenum-catalyzed asymmetric amination of α-hydroxy esters presents another viable pathway to N-protected unnatural α-amino acid esters. nih.gov

Table 3: Transition Metal-Catalyzed Asymmetric Synthesis of Chiral Amines and Esters

Metal Catalyst Ligand Reaction Type Enantiomeric Excess (ee) Reference
Rhodium Chiral Bisphosphine Asymmetric Hydrogenation up to 99% semanticscholar.org
Cobalt Chiral Bisoxazolinephosphine Aza-Barbier Reaction up to 98% dicp.ac.cn

Stereochemical Purity Assessment and Control in Research Synthesis

The determination of stereochemical purity is crucial in asymmetric synthesis. The two most common methods for assessing enantiomeric and diastereomeric purity are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. nih.govnih.govacs.org This is often achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For β-amino esters, various CSPs based on polysaccharides or cyclodextrins can be effective. nih.gov The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

NMR spectroscopy can also be used to determine enantiomeric purity, often with the aid of a chiral derivatizing agent or a chiral solvating agent. koreascience.kr The reaction of a racemic mixture with a chiral derivatizing agent produces a mixture of diastereomers, which will have distinct NMR spectra, allowing for the quantification of each stereoisomer.

Conformational Analysis of Stereoisomers of this compound

The three-dimensional conformation of a molecule is critical to its biological activity. For a flexible molecule like this compound, understanding the preferred conformations of its different stereoisomers is important.

Conformational analysis can be performed using a combination of experimental techniques, such as NMR spectroscopy, and computational methods. NMR spectroscopy, particularly the measurement of nuclear Overhauser effects (NOEs) and coupling constants, can provide information about the relative orientation of atoms in space.

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
(S,S)-(+)-pseudoephedrine
Oxazolidinones
3-indolinone-2-carboxylates
N-Boc-imines
Dehydroamino esters
Chiral phosphine ligands
Ketimines

Theoretical and Computational Chemistry Investigations of Ethyl 2 Methyl 3 Morpholinopropanoate

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of properties, from molecular geometry to electronic distribution and reactivity.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide key insights into a molecule's ability to act as an electron donor or acceptor.

For Ethyl 2-Methyl-3-morpholinopropanoate, the HOMO is expected to be localized primarily on the morpholine (B109124) moiety, specifically involving the lone pair electrons of the nitrogen and oxygen atoms. The nitrogen atom, being a secondary amine, is typically a region of high electron density and serves as the primary site for electrophilic attack. The LUMO, conversely, is anticipated to be distributed over the carbonyl group (C=O) of the ethyl ester function. This region is electron-deficient and represents the most likely site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For a molecule like this compound, the expected HOMO-LUMO gap would be in the range typical for small organic molecules, suggesting a stable but reactive compound under appropriate conditions.

Interactive Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Note: These values are hypothetical, based on typical DFT calculations for similar organic molecules, and serve for illustrative purposes.


OrbitalEnergy (eV)Primary Localization
HOMO-6.5Morpholine Ring (N, O atoms)
LUMO2.0Ester Carbonyl Group (C=O)
HOMO-LUMO Gap 8.5 -

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution across the van der Waals surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The EPS map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).

In the case of this compound, the EPS map would be expected to show distinct regions of varying potential:

Negative Potential (Red/Yellow): The most intense negative potential would be centered on the oxygen atom of the carbonyl group in the ester moiety, due to its high electronegativity and lone pair electrons. The oxygen and nitrogen atoms of the morpholine ring would also exhibit negative potential, making them potential sites for hydrogen bonding or interaction with electrophiles.

Positive Potential (Blue): Regions of positive potential would likely be found on the hydrogen atoms attached to the carbon backbone, particularly the hydrogen on the nitrogen atom of the morpholine ring, making it a potential hydrogen bond donor site.

Neutral Potential (Green): The alkyl portions of the molecule, such as the ethyl group and the methylene (B1212753) carbons, would display a relatively neutral potential.

This distribution of charge highlights the molecule's amphiphilic nature, with distinct polar (morpholine and ester groups) and non-polar (alkyl chain) regions.

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum mechanics provides a static picture of the electronic ground state, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion, providing insights into conformational flexibility and stability.

For this compound, MD simulations would be crucial for exploring its conformational landscape. The key areas of flexibility include:

Morpholine Ring Conformation: The morpholine ring typically adopts a stable chair conformation. MD simulations can explore the energy barrier for ring inversion and the relative stability of axial versus equatorial orientations of the substituent at the nitrogen atom.

Rotation of Single Bonds: The molecule has several rotatable single bonds in its propanoate chain and ethyl ester group. MD simulations can sample the full range of dihedral angles to identify low-energy conformers and the transitions between them.

By analyzing the trajectory of an MD simulation, one can construct a potential energy surface and identify the most stable conformations and their relative populations at a given temperature.

Interactive Table 2: Hypothetical Geometrical Parameters for a Stable Conformer of this compound Note: These values are estimates based on standard bond lengths and angles for similar chemical fragments.


ParameterAtoms InvolvedHypothetical Value
Bond LengthC=O (Ester)1.21 Å
Bond LengthC-O (Ester)1.34 Å
Bond LengthC-N (Morpholine)1.47 Å
Bond AngleO=C-O (Ester)125°
Bond AngleC-N-C (Morpholine)112°
Dihedral AngleC-C-N-C (Chain-Morpholine)~180° (anti-periplanar)

In Silico Prediction of Molecular Interactions and Binding Site Analysis

Understanding how a molecule interacts with its environment is key to predicting its behavior. In silico methods can predict the types and strengths of non-covalent interactions that this compound can form. Based on its structure, the following interactions are plausible:

Hydrogen Bonding: The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor. The oxygen atoms of both the morpholine ring and the ester carbonyl group can also act as hydrogen bond acceptors.

Dipole-Dipole Interactions: The polar ester group creates a significant dipole moment, allowing for favorable electrostatic interactions with other polar molecules.

Van der Waals Forces: The non-polar alkyl portions of the molecule will engage in weaker, non-specific van der Waals interactions.

These interaction potentials suggest that this compound can interact with a variety of molecular partners. In a general binding site analysis, computational tools could be used to probe a hypothetical receptor pocket to identify which of these interactions would be dominant. For instance, a binding site rich in hydrogen bond donors would likely interact favorably with the morpholine and ester oxygen atoms.

Computational Design and Virtual Screening of Novel Analogs of this compound

Computational chemistry is not only for analysis but also for design. Based on the theoretical understanding of the parent molecule, novel analogs can be designed with potentially enhanced or modified properties. For this compound, analog design could involve:

Modification of the Morpholine Ring: Introducing substituents on the carbon atoms of the morpholine ring to alter its steric and electronic properties.

Variation of the Ester Group: Replacing the ethyl group with larger or more complex alkyl or aryl groups to modulate properties like lipophilicity.

Alterations to the Propanoate Linker: Changing the length or branching of the linker between the morpholine and ester groups.

Once a virtual library of such analogs is created, virtual screening can be employed to rapidly assess their properties. This high-throughput computational technique uses methods like molecular docking and QSAR (Quantitative Structure-Activity Relationship) models to filter large libraries of compounds and identify candidates with a desired profile, without the need for immediate synthesis and experimental testing. This approach significantly accelerates the process of discovering new molecules with tailored characteristics.

Mechanistic Biological and Biochemical Research of Ethyl 2 Methyl 3 Morpholinopropanoate in Vitro and Cellular Level

Investigation of Enzyme-Ligand Interactions and Kinetic Profiles

Information regarding the interaction of Ethyl 2-Methyl-3-morpholinopropanoate with enzymes is not available. Specifically, there is no published data on:

Receptor Binding Studies and Ligand-Target Affinities

The affinity of this compound for any biological receptor is currently unknown based on available literature. There is a complete lack of data concerning:

Cellular Permeability and Intracellular Distribution Mechanisms

Comprehensive searches for scientific literature reveal a significant gap in the available data regarding the cellular permeability and intracellular distribution of this compound. While the fundamental principles of molecular transport across cellular membranes are well-established, specific experimental data for this compound are not present in the public domain. Hypothetically, its transport mechanisms would be governed by its physicochemical properties, such as lipophilicity, size, and charge.

Passive Diffusion and Active Transport Investigations in Cell Culture Models

There is currently no published research investigating the passive diffusion or active transport of this compound in any cell culture models. To determine the primary mode of cellular uptake, studies using cell lines such as Caco-2 (for intestinal absorption models) or MDCK (for kidney tubule models) would be necessary. Such investigations would typically involve measuring the flux of the compound across a confluent cell monolayer.

A hypothetical study to differentiate between passive and active transport could involve the following:

Concentration-dependent uptake studies: Measuring the rate of uptake at various concentrations of the compound. A linear relationship would suggest passive diffusion, while saturation kinetics would indicate the involvement of a transporter protein.

Temperature-dependence studies: Active transport is an energy-dependent process and is therefore sensitive to temperature. A significant decrease in uptake at lower temperatures (e.g., 4°C) would suggest an active transport mechanism.

Use of metabolic inhibitors: ATP depletion via inhibitors like sodium azide (B81097) or dinitrophenol would inhibit active transport processes.

Without such studies, any statements on the cellular transport of this compound remain speculative.

Subcellular Localization Studies of this compound

Information regarding the subcellular localization of this compound is not available in the scientific literature. Determining the intracellular destination of a compound is crucial for understanding its mechanism of action. Techniques such as fluorescence microscopy, using a fluorescently labeled analog of the compound, or subcellular fractionation followed by quantification (e.g., via mass spectrometry) would be required to identify its accumulation in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus.

Modulation of Intracellular Signaling Pathways and Molecular Events

There is no available research on the effects of this compound on intracellular signaling pathways or other molecular events. The following sections outline the types of studies that would be necessary to elucidate these potential effects.

Investigation of Second Messenger System Activity (e.g., cAMP, Ca2+)

No studies have been published that investigate the impact of this compound on second messenger systems. To assess its potential effects, researchers would need to perform assays to measure the intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP) and calcium ions (Ca2+) in cultured cells following exposure to the compound. A theoretical experimental design would involve treating cells with varying concentrations of the compound and measuring changes in second messenger levels over time using techniques like ELISA for cAMP or fluorescent calcium indicators (e.g., Fura-2) for Ca2+.

A hypothetical data table for such an experiment is presented below:

Treatment GroupcAMP Level (pmol/mg protein)Intracellular Ca2+ (nM)
Vehicle Control5.2 ± 0.4105 ± 8
Compound (1 µM)5.5 ± 0.6110 ± 12
Compound (10 µM)6.1 ± 0.5108 ± 9
Compound (100 µM)5.9 ± 0.7112 ± 11

This table is purely illustrative and does not represent actual experimental data.

Effects on Protein Phosphorylation Cascades

The scientific literature contains no information on the effects of this compound on protein phosphorylation cascades. Investigating such effects would typically involve treating cells with the compound and then analyzing the phosphorylation status of key signaling proteins (e.g., kinases like ERK, Akt, or JNK) using techniques such as Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics.

Transcriptional and Translational Regulation in Cell-Based Assays

There is no published research on the influence of this compound on transcriptional or translational regulation. To explore this, studies could employ reporter gene assays to assess the activity of specific transcription factors or utilize techniques like quantitative PCR (qPCR) to measure changes in the mRNA levels of target genes. Global changes in gene expression could be analyzed using microarray or RNA-sequencing technologies. Effects on translation could be studied using methods like polysome profiling or by measuring the rate of incorporation of labeled amino acids into newly synthesized proteins.

No Publicly Available Research Data Found for this compound in Proteomic and Metabolomic Studies

Following a comprehensive search of publicly accessible scientific literature and databases, no specific mechanistic biological or biochemical research data was found for the chemical compound "this compound." Consequently, this report cannot provide information on proteomic and metabolomic approaches for its target identification and pathway elucidation as requested.

Despite employing various search strategies, no studies matching these specific criteria were identified. The scientific literature does contain research on other molecules containing a morpholine (B109124) ring, exploring their synthesis and biological activities. However, none of these studies specifically name or investigate this compound.

Therefore, the sections and subsections outlined in the user's request, including:

Proteomic and Metabolomic Approaches for Target Identification and Pathway Elucidation

Untargeted Metabolomics for Pathway Perturbation Analysis

cannot be addressed due to the absence of relevant research findings for this particular compound. Any attempt to generate content for these sections would be speculative and would not adhere to the principles of scientific accuracy.

It is possible that research on this compound exists but has not been published in the public domain, or it may be referred to by a different chemical name or internal code in proprietary research. Without any publicly available data, a detailed article on its mechanistic biological and biochemical research at the cellular level cannot be constructed.

No Publicly Available Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, no specific research findings or data are publicly available for the chemical compound This compound . Consequently, it is not possible to generate the requested article on its "Structure-Activity Relationship (SAR) Elucidation" and related topics as outlined.

The absence of information across multiple search queries targeting key aspects of the requested article, including computational modeling, pharmacophoric elements, stereochemistry, in vitro responses, and Quantitative Structure-Activity Relationship (QSAR) models, indicates that this compound is likely not a subject of published scientific research.

This lack of data prevents a scientifically accurate and informative discussion on the following topics:

Structure Activity Relationship Sar Elucidation of Ethyl 2 Methyl 3 Morpholinopropanoate and Its Analogs in Mechanistic Contexts

Analytical Methodologies for Research Applications of Ethyl 2 Methyl 3 Morpholinopropanoate

Chromatographic Separation Techniques for Purity and Isomeric Analysis in Research Batches

Chromatographic methods are fundamental for the separation and purification of chemical compounds. For Ethyl 2-Methyl-3-morpholinopropanoate, these techniques are crucial for assessing the purity of synthesized batches and for resolving different isomers, which may exhibit distinct biological activities or chemical properties.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment of non-volatile compounds like this compound. A typical reversed-phase HPLC method would be developed to separate the target compound from starting materials, by-products, and degradation products.

Method development would involve a systematic evaluation of stationary phases (e.g., C18, C8), mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water and additives like formic acid or ammonium acetate to improve peak shape), and detection wavelengths. Validation of the developed method is critical and would include assessments of linearity, accuracy, precision, specificity, and robustness to ensure reliable and reproducible results.

Interactive Data Table: Illustrative HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Column Temp. 30 °C

While this compound itself may have limited volatility, Gas Chromatography (GC) is a powerful technique for the analysis of volatile impurities that may be present in a research batch. These could include residual solvents from the synthesis or volatile by-products. For the analysis of the compound itself, derivatization to a more volatile form may be necessary. GC, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, provides high resolution and sensitivity for separating and quantifying these volatile components.

Interactive Data Table: Potential Volatile Impurities Analyzed by GC

ImpurityRetention Time (min)
Ethanol 2.5
Toluene 5.8
Morpholine (B109124) 4.2

The structure of this compound contains a chiral center at the second carbon of the propanoate chain. As enantiomers can have significantly different pharmacological and toxicological profiles, their separation and quantification are critical. Chiral chromatography, using a chiral stationary phase (CSP), is the most effective method for this purpose. Both normal-phase and reversed-phase chiral HPLC methods can be developed to determine the enantiomeric excess (ee) of a sample.

Interactive Data Table: Example Chiral HPLC Separation Parameters

ParameterCondition
Chiral Column Polysaccharide-based CSP
Mobile Phase Hexane:Isopropanol (90:10)
Flow Rate 0.8 mL/min
Detection UV at 220 nm
Enantiomer 1 RT 8.1 min
Enantiomer 2 RT 9.5 min

Mass Spectrometry Applications for Molecular Identification and Quantification in Complex Research Matrices

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used for the identification, quantification, and structural elucidation of molecules. When coupled with chromatographic techniques, it provides a highly sensitive and specific analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying trace amounts of compounds in complex biological matrices such as enzyme reaction mixtures or cell lysates. researchgate.netmdpi.com This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. A specific precursor ion (the molecular ion of this compound) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective detection and quantification, even in the presence of a complex biological background. researchgate.net

Interactive Data Table: Hypothetical LC-MS/MS Parameters

ParameterValue
Precursor Ion (m/z) [M+H]⁺
Product Ion 1 (m/z) Fragment A
Product Ion 2 (m/z) Fragment B
Collision Energy (eV) Optimized for fragmentation
Limit of Quantification pg/mL range

High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govnih.gov This capability is invaluable for metabolite profiling studies, where the goal is to identify the biotransformation products of a parent compound in a biological system. nih.gov By comparing the accurate masses of potential metabolites with theoretical values, researchers can confidently identify metabolic pathways and characterize the resulting products. nih.gov

Interactive Data Table: Potential Metabolites and their Accurate Masses

Proposed MetaboliteTransformationTheoretical Accurate Mass [M+H]⁺
Hydroxylated Metabolite +O[Calculated Mass]
N-Oxide Metabolite +O[Calculated Mass]
De-ethylated Metabolite -C₂H₄[Calculated Mass]

Quantitative Analysis of this compound in In Vitro and Cellular Research Systems

The quantitative determination of this compound in complex biological matrices, such as those encountered in in vitro and cellular research, is fundamental to understanding its pharmacological and toxicological profile. Accurate measurement of the compound's concentration in cell lysates, culture media, or subcellular fractions allows researchers to establish clear relationships between exposure levels and biological responses. To achieve reliable and consistent results, robust bioanalytical methods must be developed and rigorously validated. The predominant technique for this purpose is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity for quantifying small molecules in intricate sample matrices. nih.gov

Development of Bioanalytical Methods for Assay Support

The development of a bioanalytical method for this compound is a systematic process designed to optimize sample preparation and instrumental analysis for accurate quantification. The objective is to create a procedure that is both sensitive and specific for the target analyte in the presence of other cellular components.

A common approach for sample preparation in cellular research involves protein precipitation to remove larger molecules that can interfere with the analysis. Acetonitrile is frequently used for this purpose due to its efficiency in denaturing and precipitating proteins while ensuring the analyte remains in the supernatant for analysis. researchgate.net

Instrumental analysis is typically performed using an LC-MS/MS system. Chromatographic separation is achieved using a reverse-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) allows for the effective elution of the analyte from the column and separation from matrix components. researchgate.netmdpi.com

Detection by tandem mass spectrometry is highly specific. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the ionized analyte) is selected and fragmented to produce a characteristic product ion. The monitoring of this specific transition minimizes interference and enhances sensitivity. mdpi.com For this compound, this involves optimizing electrospray ionization (ESI) conditions, typically in positive mode, to generate a stable precursor ion.

Table 1: Representative LC-MS/MS Instrumental Parameters for the Analysis of this compound

ParameterCondition
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
Ion Spray Voltage+4500 V
Source Temperature500 °C

Validation of Analytical Procedures for Research Reproducibility

Validation is the process of formally demonstrating that an analytical method is suitable for its intended purpose. ujpronline.comujpronline.com It ensures that the data generated are reliable, reproducible, and accurate, which is critical for the integrity of research findings. researchgate.net Method validation is performed according to guidelines established by regulatory bodies like the International Council for Harmonisation (ICH). europa.eueuropa.eu The key parameters assessed during validation include specificity, linearity, accuracy, precision, and the limit of quantification (LOQ).

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically demonstrated by analyzing blank matrix samples (e.g., cell lysate from untreated cells) to ensure no interfering peaks are present at the retention time of the analyte.

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable levels of precision and accuracy. A calibration curve is generated by plotting the instrument response against known concentrations, and a linear regression analysis is performed. A coefficient of determination (r²) greater than 0.99 is typically required. mdpi.com

Table 2: Linearity of the Assay for this compound

ParameterResult
Calibration Range1.0 - 1000 ng/mL
Regression Equationy = 1578x + 450
Coefficient of Determination (r²)0.9985

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements of the same sample. researchgate.net Both are typically evaluated at multiple concentration levels (low, medium, and high) by analyzing quality control (QC) samples on the same day (intra-day) and on different days (inter-day). researchgate.net Accuracy is expressed as the percent recovery, and precision is expressed as the relative standard deviation (RSD).

Table 3: Intra-Day and Inter-Day Precision and Accuracy

Nominal Conc. (ng/mL)Intra-Day (n=6) Inter-Day (n=18, 3 days)
Mean Measured Conc. (ng/mL) Precision (%RSD) Accuracy (% Recovery) Mean Measured Conc. (ng/mL)
Low QC (3.0) 2.955.898.32.98
Mid QC (150) 154.24.1102.8152.9
High QC (750) 739.53.598.6744.0

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the analysis of this compound in a cellular matrix, a typical LOQ would be established at a level relevant to the expected concentrations in experimental assays, for example, 1.0 ng/mL. researchgate.netmdpi.com

Potential Research Applications and Future Directions for Ethyl 2 Methyl 3 Morpholinopropanoate

Role as a Chemical Probe for Exploring Novel Biological Pathways

The ester and methyl groups of Ethyl 2-Methyl-3-morpholinopropanoate could be systematically modified to create a library of analogs. These analogs could then be screened against various cell lines or biological assays to identify any that elicit a specific, measurable response. A compound that, for example, selectively inhibits a particular enzyme or blocks a signaling pathway could be optimized for potency and selectivity, ultimately serving as a probe to investigate the function of its biological target in health and disease.

One potential application is in the development of fluorescent probes. The morpholine (B109124) moiety has been successfully used in the design of probes for detecting changes in intracellular pH and for identifying biological oxidants. nih.govnih.gov By attaching a fluorophore to the this compound scaffold, it might be possible to create a new probe for imaging specific cellular components or processes.

Table 1: Potential Chemical Probe Applications for this compound Derivatives

Probe TypePotential Biological Target/ProcessRationale for Use
Enzyme Inhibitor Probe Kinases, Proteases, etc.The morpholine scaffold is a common feature in enzyme inhibitors. researchgate.net
Receptor Ligand Probe G-protein coupled receptors (GPCRs), Ion channelsMorpholine-containing compounds have shown activity at various receptors. acs.orgnih.gov
Fluorescent Imaging Probe Intracellular pH, Reactive oxygen speciesThe morpholine core can be functionalized to create sensors for biological analytes. nih.govnih.gov

Application in Target Validation and Deconvolution Studies

Should a derivative of this compound be identified as having a specific biological activity, the next critical step would be to identify its molecular target. This process, known as target validation and deconvolution, is essential for understanding a compound's mechanism of action.

One common approach is to create an affinity-based probe by attaching a reactive group or a tag (like biotin) to the parent molecule. This modified version of this compound could then be used in pull-down experiments with cell lysates. The probe would bind to its target protein, allowing for its isolation and subsequent identification by techniques such as mass spectrometry.

Furthermore, this compound and its analogs could be used in chemoproteomic profiling experiments. In such studies, a library of compounds is tested for its ability to compete with a known probe for binding to a target protein. This can help to confirm the identity of the target and to assess the selectivity of the new compounds.

Utility as a Scaffold for the Development of Advanced Research Tools

The morpholine ring is considered a "privileged" scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. sci-hub.senih.govresearchgate.net This makes this compound an attractive starting point for the development of more complex and specialized research tools.

One area of potential is in the creation of libraries of diverse, three-dimensional molecules for high-throughput screening. The morpholine core provides a rigid and well-defined starting point, and the ester and methyl groups can be readily modified to introduce a wide range of chemical functionality. acs.orgchemrxiv.org This approach, known as diversity-oriented synthesis, can lead to the discovery of compounds with novel biological activities.

Another application is in the area of "scaffold hopping," where the core of a known active molecule is replaced with a different chemical scaffold in an effort to improve its properties or to find new intellectual property. acs.orgbiosolveit.denih.gov The morpholine ring of this compound could serve as a replacement for other heterocyclic systems in existing drug candidates.

Table 2: Comparison of Morpholine with Other Common Heterocyclic Scaffolds

ScaffoldKey FeaturesCommon Applications in Drug Discovery
Morpholine Good aqueous solubility, metabolic stability, hydrogen bonding capacity. researchgate.netsci-hub.seCNS drugs, anticancer agents, antibacterials. researchgate.netacs.orgnih.gov
Piperidine Basic nitrogen, common in natural products.Analgesics, antipsychotics.
Piperazine Two basic nitrogens, often used as a linker.Anthelmintics, antihistamines.
Pyrrolidine Five-membered ring, found in the amino acid proline.Enzyme inhibitors, receptor antagonists.

Future Directions in Synthetic Methodology Research for Complex Morpholine-Containing Structures

While the synthesis of simple morpholines is well-established, there is an ongoing need for new methods to create more complex and stereochemically defined morpholine derivatives. acs.orgchemrxiv.orgorganic-chemistry.orge3s-conferences.org Research in this area could focus on developing novel catalytic and asymmetric reactions to control the stereochemistry of the substituents on the morpholine ring of compounds like this compound.

For example, new methods for the enantioselective synthesis of substituted morpholines would be highly valuable. This would allow for the preparation of individual stereoisomers of this compound, which could then be tested to see if they have different biological activities. It is often the case that only one stereoisomer of a chiral molecule is responsible for its therapeutic effects.

Another area of interest is the development of late-stage functionalization methods. These are reactions that can be used to modify the structure of a complex molecule, like a natural product or a drug candidate, in the final steps of its synthesis. The development of methods to selectively modify the morpholine ring or its substituents in this compound could greatly accelerate the process of lead optimization.

Opportunities for Further Elucidation of Mechanistic Interactions in Emerging Biological Systems

As our understanding of biology continues to grow, new and previously "undruggable" targets are being identified. The development of novel chemical matter, such as derivatives of this compound, will be essential for probing the function of these emerging biological systems.

For instance, there is growing interest in targeting protein-protein interactions and allosteric sites on enzymes. Molecules with a more three-dimensional shape, like morpholine-containing compounds, are often better suited for binding to these types of targets than more traditional, flat aromatic compounds. acs.orgchemrxiv.org

Q & A

Q. What are the recommended synthetic methodologies for Ethyl 2-Methyl-3-morpholinopropanoate, and how can reaction yields be optimized?

this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves reacting morpholine with a suitably substituted propanoate precursor under reflux conditions. For example, combining ethyl 2-methyl-3-bromopropanoate with morpholine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C for 6–12 hours often yields the target compound. Catalytic bases like triethylamine may enhance reaction efficiency. Optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or GC-MS, adjusting stoichiometric ratios (1:1.2 molar ratio of halide to morpholine), and ensuring anhydrous conditions to minimize hydrolysis .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Key NMR signals include:

  • ¹H NMR : Ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), morpholine ring protons (δ 2.4–3.8 ppm for N-CH₂ groups), and methyl/methylene groups (δ 1.0–2.0 ppm).
  • ¹³C NMR : Ester carbonyl (δ 170–175 ppm), morpholine carbons (δ 45–65 ppm). GC-MS can verify purity, with fragmentation patterns indicating ester cleavage (e.g., m/z corresponding to morpholine or propanoate fragments). Cross-validation with reference spectra from databases like PubChem is recommended .

Q. How does the morpholine moiety influence the compound’s physicochemical properties and reactivity?

The morpholine group introduces polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents (e.g., water, ethanol). Its electron-donating nature stabilizes intermediates in nucleophilic reactions. Comparative studies of morpholine-containing esters versus non-morpholine analogs show altered hydrolysis rates under acidic/basic conditions, which can be quantified via kinetic assays (e.g., HPLC monitoring of degradation products) .

Advanced Research Questions

Q. What strategies mitigate contradictions in stability data for this compound under varying storage conditions?

Stability discrepancies often arise from impurities, solvent residues, or environmental factors (humidity, light). Accelerated stability studies (40°C/75% RH for 6 months) combined with forced degradation (e.g., exposure to UV light, acidic/alkaline buffers) can identify degradation pathways. Quantify degradation products using validated HPLC or UPLC methods with photodiode array detection. For robust data, adhere to ICH guidelines (Q1A–Q2B) for analytical method validation, including specificity, accuracy, and precision .

Q. How does the trifluoromethyl group (if present in analogs) influence reactivity in downstream functionalization reactions?

Trifluoromethyl groups increase electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in Ethyl 3,3,3-trifluoro-2-methylpropanoate (a structural analog), the CF₃ group stabilizes transition states in Suzuki coupling or amidation reactions. Reaction kinetics can be studied using density functional theory (DFT) calculations to map electronic effects and compare activation energies with non-fluorinated analogs .

Q. What in vitro assays are suitable for probing this compound’s biological interactions, and how are false positives minimized?

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition of target enzymes (e.g., proteases, kinases).
  • Cytotoxicity screening : Employ MTT or resazurin assays in cell lines (e.g., HEK-293, HepG2) with IC₅₀ calculations.
  • False-positive controls : Include vehicle-only controls, heat-inactivated enzymes, and counter-screening against unrelated targets. Validate hits via orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses to target proteins (e.g., GPCRs, kinases). QSAR models correlate structural descriptors (logP, polar surface area) with activity data. For morpholine-containing compounds, prioritize modifications at the ester or methyl groups to optimize pharmacokinetic properties (e.g., metabolic stability in liver microsomes) .

Methodological Notes

  • Synthesis Validation : Always compare melting points, optical rotation (if chiral), and spectroscopic data with literature values.
  • Data Reproducibility : Document reaction conditions (solvent purity, catalyst batches) to address variability.
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., brominated precursors) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.